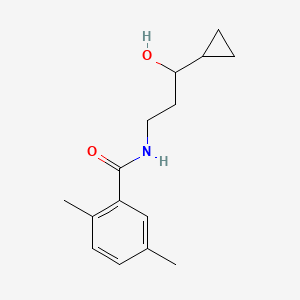

![molecular formula C15H16BrNO4 B6503433 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide CAS No. 1421476-39-2](/img/structure/B6503433.png)

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzamide derivative, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Benzamides are a class of compounds containing a benzoyl moiety attached to an amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as furan derivatives can be synthesized through various methods. For instance, furan synthesis can involve the oxidation of alkyl enol ethers to enals using a palladium catalyst . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide insights into the geometrical and vibrational properties of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 2-bromo-benzamide include a molecular weight of 200.033, and a chemical structure that can be viewed as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, such as the one , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These compounds are one of the most powerful tools in the fight against bacterial strain-caused infection .

Anti-inflammatory and Analgesic Agents

Furan derivatives have been used in the preparation of thienylpyrazole-based thiazoles and pyrazolines, which have shown antimicrobial, antioxidant, anti-inflammatory, and analgesic properties .

Anticancer Agents

Nitrogen-based heterocycles, including indole derivatives, have been found to be active against various types of cancers . Indole derivatives have been widely used as synthons for the preparation of a large number of biologically significant heterocycles .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include its use in the manufacture of pharmaceuticals, dyes, pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Mecanismo De Acción

Target of Action

The primary target of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide is the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.

Mode of Action

The compound acts as an active inhibitor of its targets . It binds to these receptors, disrupting their normal function and thus inhibiting the communication between bacterial cells. This disruption can lead to changes in bacterial behavior, including a reduction in virulence and pathogenicity.

Biochemical Pathways

It’s known that quorum sensing, the process targeted by this compound, plays a key role in the regulation of a variety of bacterial functions, including virulence, biofilm formation, and antibiotic resistance . By inhibiting quorum sensing, this compound could potentially affect these pathways and their downstream effects.

Result of Action

The inhibition of the LuxR-type receptor and the quorum-sensing repressor can lead to a decrease in bacterial virulence and pathogenicity . This could potentially make bacterial infections less severe and easier to treat with antibiotics.

Propiedades

IUPAC Name |

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-20-10-4-5-12(16)11(9-10)15(19)17-7-6-13(18)14-3-2-8-21-14/h2-5,8-9,13,18H,6-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCZUFRCTZFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B6503383.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)

![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)

![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B6503425.png)

![2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide](/img/structure/B6503429.png)